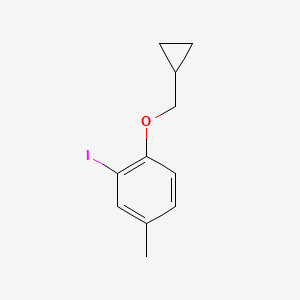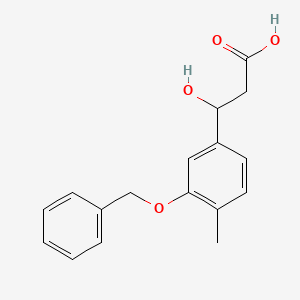
5-Chloro-6-isopropoxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-isopropoxy-2-naphthoic acid: is an organic compound with the molecular formula C14H13ClO3 . It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the naphthalene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxy-2-naphthoic acid typically involves the chlorination of 6-isopropoxy-2-naphthoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Ketones or aldehydes derived from the isopropoxy group.
Reduction: Alcohols derived from the carboxylic acid group.
Aplicaciones Científicas De Investigación
5-Chloro-6-isopropoxy-2-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-isopropoxy-2-naphthoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparación Con Compuestos Similares
6-Isopropoxy-2-naphthoic acid: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthoic acid: Lacks the isopropoxy group at the 6th position.
2-Naphthoic acid: Lacks both the chlorine atom and the isopropoxy group.
Uniqueness: 5-Chloro-6-isopropoxy-2-naphthoic acid is unique due to the presence of both the chlorine atom and the isopropoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13ClO3 |
|---|---|
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
5-chloro-6-propan-2-yloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)18-12-6-4-9-7-10(14(16)17)3-5-11(9)13(12)15/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
PBXVBWJOGBVOCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)





![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)



![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
